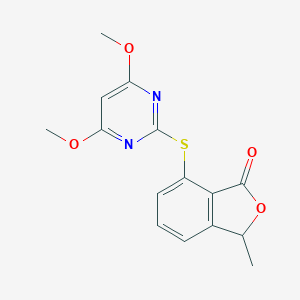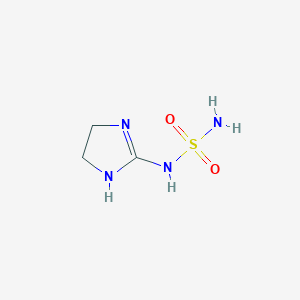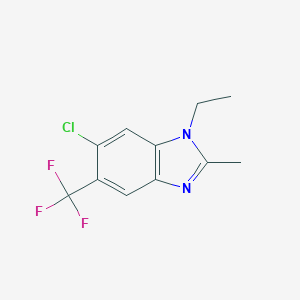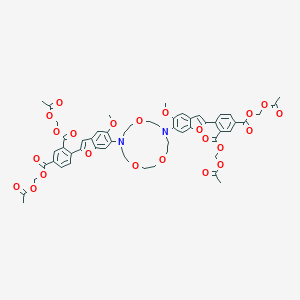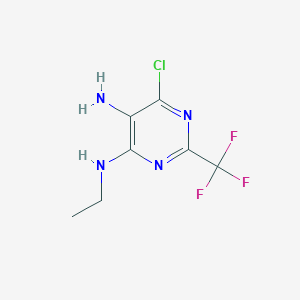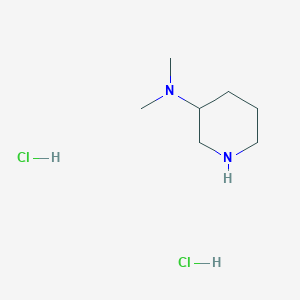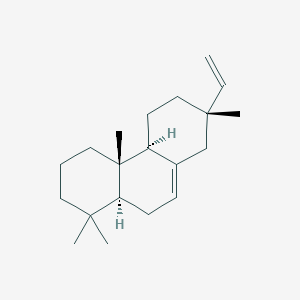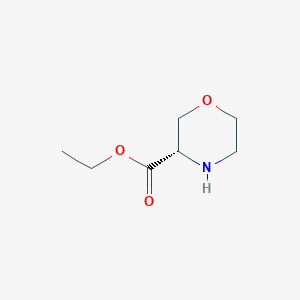
ethyl (3S)-morpholine-3-carboxylate
Übersicht
Beschreibung
Ethyl (3S)-morpholine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has been studied extensively for its potential use in drug discovery and development. In
Wirkmechanismus
The exact mechanism of action of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate are still being studied. However, it has been shown to have antitumor activity in various cancer cell lines. Additionally, this compound has been shown to have anticonvulsant activity in animal models of epilepsy. It is believed that the inhibition of HDAC activity by ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate may play a role in these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in lab experiments include its relatively simple synthesis method and its potential applications in drug discovery and development. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental data.
Zukünftige Richtungen
There are several future directions for research on ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be evaluated as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in combination with other drugs could be explored as a potential strategy for improving the efficacy of cancer treatments.
Wissenschaftliche Forschungsanwendungen
Ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have antitumor activity and has been evaluated as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-morpholine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

